molecular formula C23H17Cl2N3O5 B12039029 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 769148-22-3

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12039029
CAS No.: 769148-22-3
M. Wt: 486.3 g/mol
InChI Key: PMWYVZUIRQWTLP-LGJNPRDNSA-N
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Description

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C23H17Cl2N3O5 . This compound is notable for its unique structure, which includes both aromatic and heteroaromatic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methoxyaniline, oxalyl chloride, and 2,4-dichlorobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using catalysts to increase reaction efficiency, are applicable.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate apart from similar compounds is its specific substitution pattern and the presence of both methoxy and dichloro groups. These structural features contribute to its unique chemical reactivity and potential biological activities .

Properties

CAS No.

769148-22-3

Molecular Formula

C23H17Cl2N3O5

Molecular Weight

486.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H17Cl2N3O5/c1-32-17-9-5-16(6-10-17)27-21(29)22(30)28-26-13-14-2-7-18(8-3-14)33-23(31)19-11-4-15(24)12-20(19)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

PMWYVZUIRQWTLP-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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